N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a butoxy group, and a pyridin-2-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine, such as pyridin-2-ylamine, under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the amide nitrogen.
Addition of the Butoxy Group: The butoxy group is added via an etherification reaction, where 4-butoxybenzyl alcohol reacts with the amide nitrogen in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated benzamides or oxides.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-fluoro-N-(pyridin-2-yl)benzamide
- N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C23H24N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-benzyl-4-butoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O2/c1-2-3-17-27-21-14-12-20(13-15-21)23(26)25(22-11-7-8-16-24-22)18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3 |
InChI Key |
JUBFXQKPXWZGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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